![molecular formula C28H21N3O B11544908 2-{(E)-[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}phenol](/img/structure/B11544908.png)
2-{(E)-[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}phenol
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Overview
Description
2-{(E)-[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}phenol is an organic compound that features a phenol group linked to a pyrazole ring through an imine bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}phenol typically involves the condensation of 1,3,4-triphenyl-1H-pyrazole-5-carbaldehyde with 2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in 2-{(E)-[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}phenol can undergo oxidation to form quinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-{(E)-[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}phenol is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for studying metal-ligand interactions and catalysis.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its structure allows it to interact with biological macromolecules, potentially inhibiting the growth of pathogens or cancer cells.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its ability to form stable complexes with metals also makes it useful in the design of sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-{(E)-[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The imine bond and phenol group allow it to form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecules. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-triphenyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
2-aminophenol: Another precursor used in the synthesis.
2-{(E)-[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}aniline: A similar compound where the phenol group is replaced by an aniline group.
Uniqueness
2-{(E)-[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}phenol is unique due to the presence of both a phenol group and a pyrazole ring linked by an imine bond. This structure allows for diverse chemical reactivity and the ability to form stable complexes with metal ions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C28H21N3O |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[(E)-(2,4,5-triphenylpyrazol-3-yl)iminomethyl]phenol |
InChI |
InChI=1S/C28H21N3O/c32-25-19-11-10-16-23(25)20-29-28-26(21-12-4-1-5-13-21)27(22-14-6-2-7-15-22)30-31(28)24-17-8-3-9-18-24/h1-20,32H/b29-20+ |
InChI Key |
SQJDKYRAPCNDFI-ZTKZIYFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/N=C/C5=CC=CC=C5O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5O |
Origin of Product |
United States |
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